Difemerine
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Overview
Description
Preparation Methods
The synthetic route for Difemerine involves the esterification of 2-hydroxy-2,2-diphenylacetic acid with 2-(dimethylamino)-2-methylpropanol The reaction conditions typically include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process
Chemical Reactions Analysis
Difemerine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids under strong oxidizing conditions.
Reduction: Reduction of this compound can lead to the formation of alcohols or amines, depending on the reducing agent used.
Substitution: this compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOMe). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Difemerine has several scientific research applications, including:
Chemistry: this compound is used as a model compound in studies of esterification and nucleophilic substitution reactions.
Biology: this compound’s antimuscarinic properties make it a useful tool in studying the role of muscarinic receptors in various biological processes.
Medicine: this compound is investigated for its potential therapeutic applications in treating gastrointestinal disorders due to its antimuscarinic effects.
Industry: this compound’s chemical properties make it a candidate for use in the synthesis of other pharmaceutical compounds.
Mechanism of Action
Difemerine exerts its effects by acting as an antimuscarinic agent . It binds to muscarinic acetylcholine receptors, inhibiting the action of acetylcholine. This inhibition leads to a decrease in gastrointestinal motility and secretion, making it useful in treating gastrointestinal disorders. The molecular targets involved in this mechanism are the muscarinic acetylcholine receptors, which are part of the G protein-coupled receptor family.
Comparison with Similar Compounds
Difemerine is similar to other antimuscarinic compounds such as atropine, scopolamine, and hyoscyamine. this compound is unique in its specific chemical structure, which includes a diphenylmethane moiety and a dimethylamino group . This unique structure contributes to its specific pharmacological properties and potential applications. Similar compounds include:
Atropine: A well-known antimuscarinic agent used to treat bradycardia and as a pre-anesthetic to reduce salivation.
Scopolamine: Another antimuscarinic agent used to treat motion sickness and postoperative nausea.
Hyoscyamine: Used to treat various gastrointestinal disorders and to reduce muscle spasms.
Properties
CAS No. |
3477-97-2 |
---|---|
Molecular Formula |
C20H25NO3 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
[2-(dimethylamino)-2-methylpropyl] 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C20H25NO3/c1-19(2,21(3)4)15-24-18(22)20(23,16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14,23H,15H2,1-4H3 |
InChI Key |
GUONSMXZEYTWML-UHFFFAOYSA-N |
SMILES |
CC(C)(COC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N(C)C |
Canonical SMILES |
CC(C)(COC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N(C)C |
80387-96-8 70280-88-5 |
|
Synonyms |
difemerine |
Origin of Product |
United States |
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